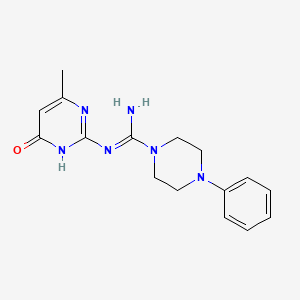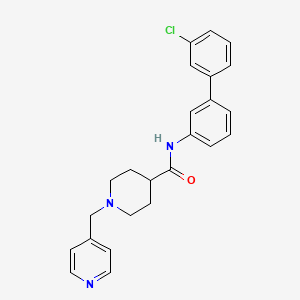
3-benzyl-5-(5-bromo-2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-5-(5-bromo-2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as "BZ-423" and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-benzyl-5-(5-bromo-2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the activation of a protein called "MAVS" (mitochondrial antiviral signaling protein) which plays a crucial role in the innate immune response. BZ-423 binds to MAVS and induces a conformational change that leads to the activation of downstream signaling pathways, ultimately resulting in the induction of apoptosis in cancer cells and the reduction of inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
BZ-423 has been shown to have several biochemical and physiological effects such as inducing apoptosis in cancer cells, reducing inflammation in autoimmune disorders, and inhibiting microbial growth. BZ-423 has also been shown to modulate the immune response by activating the innate immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-benzyl-5-(5-bromo-2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments include its potential to induce apoptosis in cancer cells, reduce inflammation in autoimmune disorders, and inhibit microbial growth. However, the limitations of using BZ-423 in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in humans.
Orientations Futures
There are several future directions for the study of 3-benzyl-5-(5-bromo-2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One potential direction is to further investigate its potential as a therapeutic agent for cancer and autoimmune disorders. Another direction is to study its potential as an antimicrobial agent against various pathogens. Additionally, further studies are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 3-benzyl-5-(5-bromo-2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as potassium carbonate. The resulting product is then treated with benzyl bromide to obtain the final compound.
Applications De Recherche Scientifique
3-benzyl-5-(5-bromo-2,4-dimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential applications in various fields such as cancer research, autoimmune disorders, and microbial infections. In cancer research, BZ-423 has shown promising results in inducing apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. In autoimmune disorders, BZ-423 has been shown to reduce inflammation and improve symptoms in animal models. BZ-423 has also been studied for its potential antimicrobial activity against various pathogens.
Propriétés
IUPAC Name |
(5Z)-3-benzyl-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO4S/c1-24-15-10-16(25-2)14(20)8-13(15)9-17-18(22)21(19(23)26-17)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWZZPDMYMJDRO-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-methylphenyl)-4-{1-[3-(1-piperidinyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5968636.png)
![7'-amino-1-(2-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5968639.png)


![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B5968656.png)
![4-{3-[(2-bromobenzyl)oxy]-4-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5968663.png)
![7-cyclohexyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5968676.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5968690.png)
![N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5968700.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5968708.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5968717.png)
![2-hydroxybenzaldehyde {4-(4-benzyl-1-piperidinyl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5968719.png)


